Cas no 2310159-34-1 (N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide)

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide structure
2310159-34-1 structure
Product name:N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide
CAS No:2310159-34-1
MF:C17H20N4O
Molecular Weight:296.366903305054
CID:5339772

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide 化学的及び物理的性質

名前と識別子

    • (1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
    • N-phenyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
    • N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide
    • インチ: 1S/C17H20N4O/c22-17(19-13-5-2-1-3-6-13)21-14-7-8-15(21)12-16(11-14)20-10-4-9-18-20/h1-6,9-10,14-16H,7-8,11-12H2,(H,19,22)
    • InChIKey: PFQXAJWRWARUNQ-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1)N1C2CCC1CC(C2)N1C=CC=N1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 396
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 50.2

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6549-2446-4mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
4mg
$99.0 2023-09-08
Life Chemicals
F6549-2446-25mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
25mg
$163.5 2023-09-08
Life Chemicals
F6549-2446-100mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
100mg
$372.0 2023-09-08
Life Chemicals
F6549-2446-40mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
40mg
$210.0 2023-09-08
Life Chemicals
F6549-2446-15mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
15mg
$133.5 2023-09-08
Life Chemicals
F6549-2446-75mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
75mg
$312.0 2023-09-08
Life Chemicals
F6549-2446-30mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
30mg
$178.5 2023-09-08
Life Chemicals
F6549-2446-20mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
20mg
$148.5 2023-09-08
Life Chemicals
F6549-2446-5mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
5mg
$103.5 2023-09-08
Life Chemicals
F6549-2446-3mg
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
2310159-34-1
3mg
$94.5 2023-09-08

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide 関連文献

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamideに関する追加情報

N-Phenyl-3-(1H-Pyrazol-1-Yl)-8-Azabicyclo[3.2.1]Octane-8-Carboxamide: A Comprehensive Overview

N-Phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known by its CAS registry number 2310159-34-1, is a complex organic compound with a unique bicyclic structure and functional groups that make it a subject of interest in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their diverse applications in drug discovery, materials science, and catalysis. The structure of this compound is characterized by an 8-membered azabicyclo[3.2.1]octane ring system, a phenyl group attached via an amide linkage, and a pyrazole moiety at the 3-position of the bicyclic framework.

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves multi-step organic reactions, including nucleophilic substitutions, cycloadditions, and amide bond formations. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled the efficient construction of such complex bicyclic systems with high stereochemical control. The compound's structure has been studied extensively using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, providing insights into its conformational flexibility and electronic properties.

One of the most intriguing aspects of this compound is its potential as a bioactive molecule in drug discovery. The presence of the pyrazole ring introduces significant aromaticity and hydrogen bonding capabilities, which are often associated with strong biological activity. Recent studies have demonstrated that N-phencyl derivatives with similar structural motifs exhibit promising anti-inflammatory and anticancer properties. For instance, researchers have reported that analogs of this compound can inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, N-phencyl compounds like this one have also found relevance in materials science due to their ability to form stable supramolecular assemblies. The combination of the bicyclic framework and the amide linkage provides opportunities for self-assembling behaviors, which are highly desirable in the design of nanomaterials and stimuli-responsive systems. Recent research has explored the use of such compounds in creating responsive hydrogels and drug delivery systems that can release therapeutic agents under specific environmental conditions.

The physical properties of CAS 2310159-34-1 are also worth noting. Its molecular weight is approximately 407 g/mol, with a melting point around 200°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, making it suitable for various analytical techniques like HPLC and mass spectrometry.

From an environmental perspective, understanding the degradation pathways of compounds like N-phencyl derivatives is crucial for assessing their ecological impact. Recent studies have shown that under aerobic conditions, this compound undergoes oxidative degradation via hydroxyl radical-mediated mechanisms, leading to the formation of less complex aromatic intermediates that are more readily biodegradable.

In conclusion, N-phencyl derivatives such as CAS 2310159-34-X represent a fascinating class of compounds with diverse applications across multiple disciplines. Their unique structural features not only make them valuable tools in drug discovery but also position them as promising candidates for advanced materials development.

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